molecular formula C24H22N2O2S B2979110 1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea CAS No. 2097919-14-5

1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea

Cat. No.: B2979110
CAS No.: 2097919-14-5
M. Wt: 402.51
InChI Key: OIYUYAWCZVQSRT-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is a urea derivative featuring a diphenylmethyl group attached to one nitrogen atom of the urea moiety and a substituted ethyl chain bearing both furan-2-yl and thiophen-2-yl rings on the other nitrogen.

Properties

IUPAC Name

1-benzhydryl-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c27-24(25-17-20(21-13-7-15-28-21)22-14-8-16-29-22)26-23(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,20,23H,17H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYUYAWCZVQSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea, also known by its CAS number 2380063-27-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H20N2O2S
  • Molecular Weight : 388.5 g/mol
  • Structure : The compound features a diphenylmethyl group linked to a urea moiety, with a furan and thiophene substituent contributing to its unique properties.

Anticancer Activity

Recent studies indicate that compounds containing urea functionalities exhibit significant anticancer properties. For instance, derivatives of thio-ureas have shown broad-spectrum antitumor activity. A related compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 μM to 28.7 μM against various cancer cell lines including breast and prostate cancers .

Cell LineGI50 (μM)
EKVX (Lung)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)25.9
PC-3 (Prostate)28.7
CAKI-1 (Renal)15.9
MDA-MB-435 (Breast)27.9
T-47D (Breast)15.1

The structure–activity relationship of these compounds suggests that modifications in the substituents can enhance their anticancer efficacy.

Antimicrobial Properties

Compounds similar to 1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea have been reported to possess antimicrobial properties. Thio-ureas are noted for their antibacterial and antifungal activities, making them potential candidates for further development in treating infections .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with target biomolecules, facilitating interactions that can lead to biological responses such as apoptosis in cancer cells or inhibition of microbial growth . The presence of the furan and thiophene rings may also contribute to the compound’s reactivity and interaction with biological targets.

Case Studies

A notable study explored the anticancer effects of a structurally related thio-urea derivative on human cancer cell lines. The derivative exhibited selective cytotoxicity against specific cancer types, suggesting that structural variations can significantly influence therapeutic outcomes .

In another investigation, compounds bearing similar functional groups were evaluated for their anti-inflammatory properties, revealing potential applications in treating inflammatory diseases alongside their anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea with structurally related urea and heterocyclic derivatives reported in the literature:

Compound Name Substituents on Urea/Functional Groups Heterocycles Present Key Properties/Biological Activity Synthesis Method (Reference)
1-(Diphenylmethyl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea (Target) Diphenylmethyl, ethyl linker with furan/thiophene Furan, Thiophene High lipophilicity (predicted); unconfirmed bioactivity Likely multi-step alkylation/urea formation
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 4-Methoxyphenyl, pyrrole-carbonylphenyl Pyrrole Not reported; structural focus on hydrogen bonding Condensation of isocyanate intermediates
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridinylmethyl)thio]phenyl}urea Chloro-CF3-phenyl, pyridinyl-thiophenyl Pyridine Potential kinase inhibition (hypothesized) Thioether linkage formation
1-(3-cyclopentyloxy-2-methylphenyl)-3-[1-(furan-2-yl)-2-hydroxyethyl]-urea Cyclopentyloxy-methylphenyl, hydroxyethyl-furan Furan Fragment-based crystallographic screening Fragment coupling via urea bond
1-((4-(4-Chlorophenyl)-5-(furan-2-yl)thiophen-2-yl)methylene)-2-(o-tolyl)hydrazine Chlorophenyl-thiophenmethyl, o-tolylhydrazine Furan, Thiophene Tubulin polymerization inhibition (reported) Hydrazone formation
1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone Propenone linker Furan, Thiophene (methyl-substituted) Electrochemical activity; crystal packing studied Aldol condensation

Structural and Electronic Comparisons

  • Heterocyclic Influence: The combination of furan and thiophene in the target compound is shared with 1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone , but the urea core differentiates reactivity.
  • Substituent Effects : The diphenylmethyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl group in or the pyridinyl-thiophenyl group in . This may influence membrane permeability but reduce aqueous solubility.
  • Biological Activity : While the target compound’s bioactivity is unconfirmed, 1-((4-(4-Chlorophenyl)-5-(furan-2-yl)thiophen-2-yl)methylene)-2-(o-tolyl)hydrazine demonstrates tubulin inhibition, suggesting that furan-thiophene hybrids may target cytoskeletal proteins.

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